N-Mal-N-bis(PEG2-t-butyl ester) is a branched polyethylene glycol derivative characterized by the presence of a terminal maleimide group and two terminal t-butyl ester groups. This compound is designed to facilitate the conjugation of biomolecules through its reactive maleimide group, which forms covalent bonds with thiol groups present in various biomolecules. The t-butyl ester groups can be deprotected under mild acidic conditions, allowing for further functionalization of the resulting carboxylic acids. The compound is primarily utilized in biochemical applications, particularly in drug delivery systems and biomolecule modification.
The synthesis of N-Mal-N-bis(PEG2-t-butyl ester) involves several key steps:
The reactions are generally conducted in organic solvents such as dichloromethane or dimethylformamide, often under catalytic conditions to enhance reaction rates and yields. Purification methods like column chromatography or recrystallization are employed to isolate the final product with high purity .
N-Mal-N-bis(PEG2-t-butyl ester) features a branched structure composed of a polyethylene glycol backbone with the following functional groups:
N-Mal-N-bis(PEG2-t-butyl ester) primarily undergoes substitution reactions due to its functional groups:
The maleimide-thiol reaction typically takes place in aqueous or organic solvents at neutral to slightly basic pH, while hydrolysis reactions are conducted under controlled acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid .
The mechanism of action for N-Mal-N-bis(PEG2-t-butyl ester) revolves around its ability to form covalent bonds with thiol groups in biomolecules. The maleimide group reacts specifically with thiols, allowing for targeted conjugation, which enhances the stability and efficacy of therapeutic agents. This interaction can significantly influence various biochemical pathways by modifying proteins or enzymes that contain thiol groups .
N-Mal-N-bis(PEG2-t-butyl ester) has a wide range of applications in scientific research:
The molecular architecture of N-Mal-N-bis(PEG2-t-butyl ester) consists of three key components: (1) A central tertiary amine serving as the branching point; (2) Two PEG2-t-butyl ester arms extending from the amine nitrogen; and (3) A maleimide group connected via a propionyl linker to the central nitrogen. This configuration creates a Y-shaped molecule with distinct chemical functionalities at each terminus. The compound has the molecular formula C₂₉H₄₈N₂O₁₁ and a molecular weight of 600.7 g/mol, with purity specifications typically ≥95% for research-grade material [2] [3] [4].
Table 1: Core Specifications of N-Mal-N-bis(PEG2-t-butyl ester)
Property | Specification |
---|---|
CAS Number | 2100306-51-0 |
Molecular Formula | C₂₉H₄₈N₂O₁₁ |
Molecular Weight | 600.7 g/mol |
Purity | ≥95% (typically 95-98%) |
Functional Groups | Maleimide, t-butyl esters |
Storage Conditions | -20°C, desiccated |
The maleimide group exhibits high electrophilicity toward thiols, forming stable thioether bonds at physiological pH (6.5-7.5) with rate constants typically exceeding 10³ M⁻¹s⁻¹. This kinetic profile enables selective conjugation to cysteine residues without significant hydrolysis side reactions. The t-butyl esters serve as protected carboxylic acid precursors that can be quantitatively deprotected under mild acidic conditions (e.g., 30-50% trifluoroacetic acid in dichloromethane for 1-2 hours) without affecting the maleimide functionality or amide bonds in peptides/proteins. Each PEG2 spacer consists of two repeating ethylene oxide units (approximately 88 Da per chain), providing enhanced hydrophilicity and molecular flexibility that minimizes steric hindrance during conjugation events [1] [3] [8].
Table 2: Comparative Analysis of Related Branched PEG Linkers
Compound | Molecular Weight | Functional Groups | Key Features |
---|---|---|---|
N-Mal-N-bis(PEG2-t-butyl ester) | 600.7 g/mol | 1 Maleimide, 2 t-butyl esters | Acid-deprotectable carboxyls |
N-Mal-N-bis(PEG2-acid) | 488.49 g/mol | 1 Maleimide, 2 carboxylic acids | Pre-activated for conjugation [10] |
N-(Mal-PEG6)-N-bis(PEG3-Boc) | 1054.3 g/mol | 1 Maleimide, 2 Boc-protected amines | Extended PEG spacing [3] |
N-(t-butyl ester-PEG3)-N-bis(PEG3-Mal) | Not reported | 1 t-butyl ester, 2 maleimides | Dual maleimide functionality [7] |
The strategic value of N-Mal-N-bis(PEG2-t-butyl ester) in bioconjugation stems from its orthogonal reactivity profile and branched architecture. The stepwise conjugation process typically involves: (1) Initial deprotection of t-butyl esters to generate dicarboxylic acids; (2) Carbodiimide-mediated coupling of these carboxyl groups to amine-containing molecules (e.g., lysine residues or drug amines); (3) Maleimide-thiol conjugation to cysteine-containing biomolecules. This sequential approach enables controlled synthesis of complex conjugates with defined stoichiometry. The PEG spacers play multiple critical roles: they increase water solubility of hydrophobic payloads, extend the distance between conjugated moieties by approximately 25-30 Å (reducing steric interference), and provide a hydration shield that minimizes aggregation and improves plasma stability [3] [4] [9].
In antibody-drug conjugate (ADC) synthesis, this linker enables higher drug-to-antibody ratios (DAR) compared to traditional hydrophobic linkers. The branched PEG architecture allows conjugation of approximately 2-4 drug molecules per linker while maintaining antibody affinity and preventing aggregate formation. This capability addresses a key limitation of first-generation ADCs where high DAR often compromised pharmacokinetics. Recent applications demonstrate its utility in conjugating maytansinoid derivatives to trastuzumab variants, achieving DAR values of 6-8 with preserved antigen binding and >90% monomeric content after conjugation. The hydrophilic PEG environment also shields the conjugate from premature clearance by reducing nonspecific protein interactions, thereby extending systemic circulation half-life [9].
Beyond ADCs, this linker facilitates the development of protein-polymer conjugates where PEGylation enhances proteolytic resistance. Studies using model enzymes demonstrate that branched PEG conjugation via this linker increases hydrodynamic radius by 40-60% while preserving >85% enzymatic activity—a significant improvement over linear PEG analogues. Additionally, the linker serves in constructing multi-epitope vaccines where the carboxylic acid groups enable sequential attachment of peptide antigens while the maleimide anchors the complex to carrier proteins via cysteine residues [3] [4] [8].
The evolution of N-Mal-N-bis(PEG2-t-butyl ester) reflects three decades of innovation in PEG-based bioconjugation. The foundational period (1990s) established linear heterobifunctional PEG linkers (e.g., NHS-PEG-Mal) but faced limitations in drug loading capacity and conjugate heterogeneity. A breakthrough came with Abuchowski's 2002 development of branched PEG architectures demonstrating superior pharmacokinetic properties in protein conjugation. This work established that branched PEGs provide enhanced hydrodynamic volume per mass unit compared to linear analogues—a principle later extended to small-molecule conjugation [9].
The specific innovation of incorporating acid-labile protecting groups emerged from peptide synthesis methodologies. The t-butyl ester protection strategy, adapted from Boc/Bhoc chemistry in 2010-2015, solved a critical problem in orthogonal conjugation: preserving maleimide reactivity during carboxylic acid activation. Prior approaches using pre-formed NHS esters suffered from stability issues and required multi-step syntheses immediately before conjugation. The t-butyl protection group innovation, as implemented in this linker, allowed commercial distribution of stable precursors with deprotection immediately before use, significantly simplifying conjugation workflows [1] [3] [8].
The standardized CAS registry (2100306-51-0) established in 2017 marked the compound's transition from custom synthesis to commercially accessible reagent. Multiple suppliers now offer the compound with consistent specifications, including BroadPharm, Creative Biolabs, and AxisPharm. This commercial availability accelerated adoption in ADC development, particularly for conjugating highly hydrophobic payloads where traditional linkers caused aggregation. The 2022 publication by Cahn and Duncan demonstrated the linker's utility in nanoparticle functionalization, highlighting its role in achieving high-density surface conjugation without colloidal instability—a previously intractable challenge in targeted nanomedicine [1] [2] [9].
Current research focuses on extending the PEG arm length (e.g., PEG3-PEG4 variants) and incorporating stimuli-responsive elements. The structural framework established by N-Mal-N-bis(PEG2-t-butyl ester) continues to inspire third-generation heterobifunctional linkers with enhanced pharmacokinetic tailoring and site-specific conjugation capabilities [7] [9].
Table 3: Key Milestones in PEG Linker Development Leading to N-Mal-N-bis(PEG2-t-butyl ester)
Timeframe | Development | Impact |
---|---|---|
1990-1995 | First linear heterobifunctional PEGs | Established basic NHS-Mal conjugation |
2002-2005 | Branched PEG architectures | Demonstrated improved PK over linear PEGs |
2010-2014 | Acid-labile protecting groups | Enabled orthogonal conjugation strategies |
2017 | CAS assignment 2100306-51-0 | Standardized commercial availability |
2022 | Nanoparticle high-density conjugation | Validated application beyond ADCs [9] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7